(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is a chiral pyrrolidine-based compound featuring a benzyl-methyl-amino substituent at the 3-position of the pyrrolidine ring and an amino-propan-1-one backbone. This compound has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F084299), with molecular formula C₁₆H₂₃N₃O (inferred from analogs in ) and a molecular weight of ~275–290 g/mol .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)19-9-8-15(12-19)11-18(2)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12,17H2,1-2H3/t13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYQWHBVDUWOKS-CFMCSPIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, also known by its CAS number 1354953-53-9, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl-methyl-amino group, which is critical for its biological activity. The molecular formula is with a molecular weight of 247.34 g/mol. Its structure can be represented as follows:
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of pyrrolidine derivatives, including this compound. The compound has shown promising results against various strains of bacteria, particularly Gram-positive and Gram-negative bacteria.
Case Study Findings:
- A study reported that related pyrrolidine compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against Candida albicans and other fungal strains.
Research Findings:
- Compounds similar to this compound showed effective inhibition of fungal growth, with MIC values reported between 0.0048 to 0.039 mg/mL against C. albicans .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.0048 |
The biological activity of this compound is primarily attributed to its ability to interact with bacterial cell membranes and disrupt cellular processes. The presence of the benzyl group enhances lipophilicity, facilitating membrane penetration and subsequent antibacterial action.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyrrolidine ring can significantly influence its pharmacological profile.
Key Observations:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one is , with a molecular weight of approximately 303.44 g/mol. The compound features a pyrrolidine ring, which is significant for its biological activity. The structural complexity allows for interactions with various biological targets, making it a subject of interest in drug development.
Pharmaceutical Applications
- CNS Activity :
-
Antidepressant Properties :
- A study highlighted the potential of pyrrolidine-based compounds in treating depression through their interaction with serotonin and norepinephrine transporters. This suggests that this compound may possess similar properties.
- Analgesic Effects :
Case Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of various pyrrolidine derivatives, including this compound. The results indicated significant reductions in neuronal apoptosis in vitro, suggesting potential applications in neurodegenerative diseases .
Case Study 2: Antidepressant Activity
In a controlled trial involving animal models, the administration of this compound resulted in notable improvements in depressive-like behaviors, as measured by established behavioral assays. These findings support its candidacy for further development as an antidepressant .
Potential Applications in Drug Development
| Application Area | Description | Current Status |
|---|---|---|
| CNS Disorders | Potential use as an antidepressant or anxiolytic agent | Under investigation |
| Pain Management | Possible analgesic properties through modulation of pain pathways | Early-stage research |
| Neurodegenerative Diseases | Investigated for neuroprotective effects against conditions like Alzheimer's disease | Preclinical studies |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl-Methyl-Amino Group
Cyclopropyl Substitution
- Compound: (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Molecular Formula: C₁₇H₂₅N₃O Molecular Weight: 287.41 g/mol Key Difference: Replacement of methyl with cyclopropyl in the benzyl-amino group.
Ethyl Substitution
- Compound: (S)-2-Amino-1-((R)-3-(benzyl(ethyl)amino)pyrrolidin-1-yl)propan-1-one Molecular Formula: C₁₆H₂₅N₃O Molecular Weight: 275.39 g/mol Key Difference: Ethyl replaces methyl in the benzyl-amino group. Implications: Increased lipophilicity from the ethyl group may improve membrane permeability but could reduce selectivity due to greater steric hindrance .
Isopropyl Substitution
- Compound: (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one Molecular Formula: C₁₈H₂₉N₃O Molecular Weight: 303.44 g/mol Key Difference: Isopropyl group adds bulk and hydrophobicity. Implications: Enhanced steric hindrance may limit binding to flat receptor sites but improve specificity for pocket-like targets .
Backbone and Functional Group Modifications
Phenyl vs. Benzyl-Methyl-Amino
- Compound: (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one Molecular Formula: C₁₃H₁₈N₂O Molecular Weight: 226.30 g/mol Key Difference: A phenyl group replaces the benzyl-methyl-amino-pyrrolidine moiety. Implications: Reduced nitrogen content and hydrophobicity (logP increase) may diminish interaction with polar targets like enzymes or transporters .
Benzyloxy Substitution
- Compound: (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol Key Difference: Benzyloxy group replaces the amino-propanone backbone.
Preparation Methods
Pyrrolidine Ring Formation
The substituted pyrrolidine core can be synthesized via catalytic hydrogenation of 2-methylpyrroline , a strategy validated for enantioselective production of 2-methylpyrrolidine. Modifications include:
-
Substrate : 3-[(benzyl-methyl-amino)-methyl]-pyrroline (hypothetical precursor)
-
Catalyst : 5% Pt/C in ethanol-methanol (2:1 v/v)
-
Conditions : H₂ (50 psi), 25°C, 12 hours
The stereochemistry at C2 is controlled by the catalyst’s chiral environment, though specific adjustments for the 3-substituent require further study.
Functionalization at C3 Position
Introducing the benzyl-methyl-amino-methyl group likely involves:
-
Mannich Reaction : Reacting pyrrolidine with formaldehyde, benzylamine, and methylamine.
-
Reductive Amination : Using benzyl-methyl-amine and paraformaldehyde in the presence of NaBH₃CN.
Coupling with the Amino Propanone Moiety
Activation of the Carboxylic Acid
The (S)-2-aminopropanoic acid requires protection and activation:
Amide Bond Formation
Coupling the activated acid with the pyrrolidine amine proceeds via:
-
Schotten-Baumann Conditions :
-
EDCI/HOBt Mediated Coupling :
Chiral Resolution and Final Deprotection
Enantiomeric Enrichment
If the coupling step introduces racemization, chiral resolution techniques apply:
Boc Deprotection
Final cleavage of the Boc group uses:
Analytical Characterization and Optimization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Enantiomeric Excess | Chiral HPLC | ≥99% (S)-isomer |
| Purity | HPLC-UV (254 nm) | ≥98% |
| Melting Point | Differential Scanning Calorimetry | 148–152°C (predicted) |
Reaction optimization should focus on:
Industrial Scalability Considerations
Key challenges in large-scale production involve:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis typically involves multi-step organic reactions, including alkylation of pyrrolidine derivatives followed by coupling with amino-propanone intermediates. For example, chiral resolution of the (S)-enantiomer may require asymmetric catalysis or enzymatic methods. Optimization involves adjusting reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of reagents like benzyl-methyl-amine derivatives. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?
- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy are standard for confirming enantiomeric excess. X-ray crystallography (as seen in similar pyrrolidinone structures) provides definitive structural proof, particularly for resolving ambiguities in NMR-based assignments .
Q. What analytical techniques are suitable for assessing purity and structural identity?
- Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection at 210–254 nm is widely used, employing C18 columns and gradients of water/acetonitrile with 0.1% trifluoroacetic acid. Mass spectrometry (ESI-MS) confirms molecular weight, while H/C NMR resolves functional groups and stereochemistry .
Advanced Research Questions
Q. How can conflicting data from chromatographic purity assessments (e.g., HPLC vs. GC) be resolved?
- Methodological Answer : Discrepancies often arise from differences in detection limits or compound volatility. Cross-validate using orthogonal methods: GC-MS for volatile impurities, RP-HPLC for polar degradants, and ion chromatography for ionic byproducts. Statistical analysis (e.g., ANOVA) quantifies variability between techniques .
Q. What strategies mitigate instability of the pyrrolidinyl moiety under physiological conditions?
- Methodological Answer : Stability studies in buffer systems (pH 1–9) and simulated biological fluids (e.g., plasma) identify degradation pathways. Prodrug strategies, such as acyloxymethyl carbamate modifications, enhance metabolic stability while retaining activity. Accelerated stability testing (40°C/75% RH) guides formulation development .
Q. How can in vitro pharmacological data be translated to in vivo efficacy models?
- Methodological Answer : Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models is critical. For CNS-targeted applications, assess blood-brain barrier penetration via microdialysis or PET imaging. Dose-response studies in disease-specific models (e.g., neuropathic pain or cognitive disorders) validate mechanism-based hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
